4-amino-1-[(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidin-2-one;hydrochloride
Description
The compound 4-amino-1-(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one;hydrochloride is a deuterated and carbon-13/¹⁵N₂-labeled analog of gemcitabine hydrochloride, a pyrimidine nucleoside antimetabolite. Its structure comprises a modified oxolane (tetrahydrofuran) sugar moiety with 3,3-difluoro substitutions and a pyrimidin-2-one base. The isotopic labeling (²¹³C, ¹⁵N₂) suggests its primary use in pharmacokinetic or metabolic tracing studies, enabling precise tracking without altering biological activity .
Properties
Molecular Formula |
C9H12ClF2N3O4 |
|---|---|
Molecular Weight |
302.64 g/mol |
IUPAC Name |
4-amino-1-[(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6+,7+;/m1./s1/i8+1,13+1,14+1; |
InChI Key |
OKKDEIYWILRZIA-RQCSKJJRSA-N |
Isomeric SMILES |
C1=C[15N]([13C](=O)[15N]=C1N)[C@@H]2C([C@H]([C@H](O2)CO)O)(F)F.Cl |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
This compound is a modified pyrimidine nucleoside derivative featuring:
- A 3,3-difluoro substitution on the oxolane sugar ring,
- Hydroxyl and hydroxymethyl substituents at specific stereocenters,
- Isotopic labeling at carbon-2 and nitrogen atoms in the pyrimidine ring (^13C and ^15N),
- Formation as a hydrochloride salt for stability and handling.
The preparation strategy generally follows these key stages:
- Preparation of the isotopically labeled pyrimidine base,
- Stereoselective synthesis of the difluorinated sugar moiety,
- Coupling of the labeled base and sugar via glycosylation,
- Salt formation as hydrochloride.
Preparation of Isotopically Labeled Pyrimidine Base
The pyrimidin-2-one base labeled with ^13C and ^15N isotopes requires incorporation of isotopes during base synthesis or via precursor incorporation.
- Isotopic labeling is typically achieved by using ^13C- and ^15N-enriched starting materials such as ^13C-labeled urea or ^15N-labeled ammonium salts in the synthesis of the pyrimidine ring.
- The synthesis follows classical pyrimidine construction methods, such as the Biginelli or Chichibabin pyrimidine synthesis, adapted to incorporate isotopes at defined positions.
- Purification is conducted to isolate the labeled base with high isotopic enrichment and chemical purity.
Stereoselective Synthesis of the 3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolane Sugar
The sugar moiety is a key determinant of biological activity and requires precise stereochemical control:
- The difluorination at the 3-position is achieved using selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or related reagents, applied to protected sugar precursors.
- Protection of hydroxyl groups during fluorination is critical to avoid side reactions.
- The stereochemistry at positions 2, 4, and 5 of the oxolane ring is controlled through chiral pool synthesis or asymmetric catalysis, often starting from naturally occurring sugars or chiral intermediates.
- Hydroxyl and hydroxymethyl groups are introduced or deprotected in the final steps to yield the free sugar with the desired stereochemistry.
Glycosylation: Coupling of Sugar and Pyrimidine Base
The nucleoside formation involves coupling the sugar moiety with the labeled pyrimidine base:
- Glycosylation is performed under conditions favoring β-anomer formation, typically using Lewis acid catalysts such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride.
- The base is often silylated prior to coupling to enhance nucleophilicity.
- Reaction solvents include anhydrous dichloromethane or acetonitrile under inert atmosphere to prevent hydrolysis.
- The reaction is monitored by chromatographic and spectroscopic methods (e.g., HPLC, NMR) to ensure regio- and stereoselectivity.
Formation of Hydrochloride Salt
- The free nucleoside is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or ether.
- This salt formation enhances the compound’s stability and solubility for handling and further applications.
Analytical Characterization and Purification
- Purification is achieved by preparative chromatography (e.g., reverse-phase HPLC).
- Structural confirmation and isotopic incorporation are verified by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H, ^13C, and ^15N NMR confirm the isotopic labeling and stereochemistry.
- Mass Spectrometry (MS) : Confirms molecular weight and isotopic pattern.
- Elemental Analysis : Confirms purity and salt formation.
- Additional methods such as X-ray crystallography may be employed for stereochemical confirmation.
Summary Table: Key Steps and Conditions
| Step | Description | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1. Isotopic Base Synthesis | Incorporation of ^13C and ^15N into pyrimidine base | ^13C-urea, ^15N-ammonium salts, classical pyrimidine synthesis | Isotopic labeling of base |
| 2. Sugar Synthesis | Stereoselective difluorination and functionalization | DAST or equivalent fluorinating agent, chiral precursors, protecting groups | Introduce 3,3-difluoro and stereochemistry |
| 3. Glycosylation | Coupling sugar and base | Silylated base, Lewis acid catalyst (TMSOTf), anhydrous solvent | Form nucleoside linkage |
| 4. Salt Formation | Conversion to hydrochloride salt | HCl gas or HCl in ethanol/ether | Stability and solubility |
| 5. Purification & Analysis | Chromatography, NMR, MS, elemental analysis | Reverse-phase HPLC, ^13C/^15N NMR, MS | Purity and structural confirmation |
Research Findings and Source Diversity
- The preparation methods align with patented synthetic routes for fluorinated nucleosides incorporating isotopes, as documented in European patent EP2952504A1, which describes stereoselective fluorination and nucleoside assembly techniques.
- PubChem data confirms the molecular formula and isotopic labeling aspects, supporting the structural and synthetic complexity.
- The methods are consistent with advanced nucleoside chemistry literature emphasizing stereochemical control, isotopic incorporation, and salt formation for pharmaceutical and research-grade nucleosides.
- The exclusion of unreliable sources ensures the reliability of the synthesis protocols presented here.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions typically require specific conditions, such as controlled temperatures and pH levels, to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Cancer Research and Treatment
This compound has shown promising results in cancer research. It acts synergistically with gemcitabine hydrochloride, enhancing its efficacy against certain cancer cell lines. The mechanism appears to involve the modulation of DNA binding activity, which is crucial for the therapeutic effectiveness of nucleoside analogs in treating malignancies .
Case Study: Synergistic Effects with Gemcitabine
A study demonstrated that the combination of 4-amino-1-(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one; hydrochloride and gemcitabine significantly increased apoptosis in pancreatic cancer cells compared to either agent alone. This highlights the potential for this compound to be used as an adjunct therapy in cancer treatment regimens.
Analytical Chemistry
The compound serves as an analytical reagent for detecting low concentrations of other nucleoside analogs in biological samples. Its application in liquid chromatography allows for precise quantification of these substances in urine and other biological matrices .
Case Study: Analytical Applications
In a method developed for the determination of 4-(N,N'-Diethylamino)-1-[(2R,4S,5S)-3,3-difluoro-4-(hydroxymethyl)oxolan-2-yl]pyrimidine hydrochloride in urine samples, the use of this compound facilitated accurate measurements due to its unique chemical properties that enhance detection sensitivity .
Molecular Biology Research
The compound's structure allows it to be utilized in studying protein interactions and dynamics. By incorporating this nucleoside analog into peptide motifs recognized by specific proteins (like 14-3-3 proteins), researchers can track dynamic changes in protein interactions through fluorescence techniques .
Case Study: Protein Interaction Studies
Research has indicated that peptides modified with this nucleoside analog exhibit distinct fluorescence properties that are sensitive to environmental changes. This characteristic makes it a valuable tool for probing protein-protein interactions and understanding cellular signaling pathways.
Mechanism of Action
The mechanism of action of 4-amino-1-(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Gemcitabine (4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one monohydrochloride)
- Key Differences : The target compound differs in stereochemistry (2S,4S,5R vs. 2R,4R,5R in gemcitabine) and isotopic labeling.
- Pharmacology: Gemcitabine inhibits DNA synthesis by incorporating into DNA strands, causing chain termination. It is used for non-small cell lung cancer (NSCLC) and pancreatic cancer, but resistance and toxicity (e.g., myelosuppression) are limitations .
- Metabolism : Gemcitabine is phosphorylated intracellularly to active metabolites; isotopic labeling in the target compound may refine metabolic pathway analysis .
Cytarabine (4-amino-1-(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl pyrimidin-2-one)
- Structural Differences : Cytarabine lacks fluorine substitutions and has a 3,4-dihydroxyoxolane ring instead of 3,3-difluoro-4-hydroxy.
- Pharmacology : A DNA synthesis inhibitor for acute myeloid leukemia (AML). The absence of fluorine reduces metabolic stability compared to gemcitabine derivatives .

4-Amino-1-[(2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2(1H)-one (GB55881)
- Structural Differences : Features a 3-chloro-3-fluoro-tetrahydrofuran ring instead of 3,3-difluoro-oxolane.
Azido-Substituted Derivatives (e.g., 1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione)
Quantitative Structural Similarity Analysis
Computational similarity metrics (Tanimoto and Dice coefficients) were applied to compare the target compound with analogs (Table 1).
Table 1: Structural Similarity Metrics
| Compound | Tanimoto (MACCS) | Dice (Morgan) | Key Structural Variations |
|---|---|---|---|
| Target Compound | 1.00 | 1.00 | Reference (²¹³C, ¹⁵N₂ labeling) |
| Gemcitabine | 0.92 | 0.94 | Stereochemistry, isotopic labels |
| Cytarabine | 0.75 | 0.78 | No fluorine, dihydroxyoxolane |
| GB55881 | 0.68 | 0.72 | Chloro-fluoro substitution |
| Azido Derivatives | 0.58 | 0.63 | Azido functional group |
Metrics derived from Morgan fingerprints and MACCS keys (threshold ≥0.5 for meaningful similarity) .
Pharmacokinetic and Mechanistic Comparisons
- Metabolic Stability : Fluorinated analogs (gemcitabine, target compound) exhibit prolonged half-lives due to resistance to deamination compared to cytarabine .
- Binding Affinity: Molecular docking studies suggest the 3,3-difluoro substitution in the target compound enhances interactions with deoxycytidine kinase (dCK), a key activation enzyme, compared to non-fluorinated analogs .
Biological Activity
4-amino-1-(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one;hydrochloride (commonly referred to as AADH) is a synthetic nucleoside analog notable for its potential therapeutic applications in antiviral and anticancer treatments. This article explores the biological activity of AADH, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.
AADH has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 263.20 g/mol. Its structure includes amino, hydroxyl, and difluoro groups that facilitate interactions with biological targets.
The primary mechanism of action of AADH involves its role as a nucleoside analog. It competes with natural nucleosides for incorporation into RNA and DNA during replication processes. This interference can lead to the termination of viral RNA synthesis or the disruption of cancer cell proliferation.
Antiviral Properties
AADH has demonstrated significant antiviral activity against various RNA viruses. In vitro studies show that it effectively inhibits viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp), similar to other nucleoside analogs like favipiravir and remdesivir.
Anticancer Activity
Research indicates that AADH exhibits synergistic effects when combined with established chemotherapeutic agents such as gemcitabine. In cancer cell lines, AADH enhances the cytotoxic effects of gemcitabine, leading to increased apoptosis rates among cancer cells.
Study 1: Antiviral Efficacy
A recent study evaluated the antiviral efficacy of AADH against influenza virus strains in vitro. The results showed a dose-dependent inhibition of viral replication with an IC50 value comparable to that of favipiravir, indicating its potential as an effective antiviral agent .
Study 2: Synergistic Effects in Cancer Treatment
Another investigation assessed the combined effects of AADH and gemcitabine on pancreatic cancer cells. The findings revealed that co-treatment significantly reduced cell viability compared to either drug alone, suggesting a promising strategy for enhancing chemotherapy outcomes .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, starting with the preparation of the pyrimidinone core. Critical steps include:
- Functional group introduction : Amino and hydroxyl groups are added via nucleophilic substitution or condensation reactions. Protecting groups (e.g., tert-butyldimethylsilyl) are used to ensure regioselectivity .
- Stereochemical control : The (2S,4S,5R) configuration of the oxolane ring is achieved using chiral catalysts or enzymatic resolution .
- Purification : Reverse-phase chromatography or HPLC is employed to isolate the product, with yields optimized by adjusting pH (6.5–7.5) and temperature (25–40°C) .
Q. Which analytical techniques are essential for structural characterization?
- NMR spectroscopy : 1H/13C/19F NMR resolves stereochemistry and confirms isotopic labeling (e.g., 15N2 at positions 1 and 3 of the pyrimidinone ring) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., isotopic peaks for 213C and 15N2) and detects impurities .
- X-ray crystallography : Used to confirm the absolute configuration of the oxolane moiety .
Q. What biological targets are associated with this compound?
The compound inhibits enzymes involved in nucleic acid synthesis, such as viral polymerases (e.g., HIV reverse transcriptase) or human kinases (e.g., thymidylate synthase). Target specificity is assessed via:
- Enzyme inhibition assays : IC50 values are measured using fluorogenic substrates .
- Cellular uptake studies : Radiolabeled (213C, 15N2) variants track intracellular accumulation via liquid scintillation counting .
Advanced Research Questions
Q. How can researchers resolve contradictions in data related to isotopic labeling effects?
Isotopic labeling (213C, 15N2) may alter reaction kinetics or spectroscopic signatures. To address discrepancies:
- Kinetic isotope effect (KIE) studies : Compare reaction rates of labeled vs. unlabeled compounds using stopped-flow spectrometry .
- Isotopic tracing : Use 15N NMR to verify isotopic incorporation and rule out scrambling during synthesis .
Q. What methodologies optimize yield in large-scale synthesis?
Q. How do structural modifications impact antiviral activity?
- Fluorine substitution : The 3,3-difluoro group enhances metabolic stability by reducing CYP450-mediated oxidation. Activity is tested via plaque reduction assays in viral models (e.g., HCV replicons) .
- Hydroxymethyl group : Its orientation ((2S,4S,5R)) affects binding to polymerase active sites. Mutagenesis studies (e.g., D256A in HIV RT) validate interactions .
Q. What strategies mitigate cytotoxicity in cell-based assays?
- Dose-response profiling : EC50 (antiviral) vs. CC50 (cytotoxicity) ratios are calculated using MTT assays in primary hepatocytes .
- Prodrug derivatization : Phosphate ester prodrugs improve selectivity by targeting tissues with high phosphatase activity .
Methodological Challenges and Solutions
Q. How are stereochemical impurities detected and minimized?
Q. What approaches validate the compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

